Salsalate
Overview
Description
Salsalate is a nonsteroidal anti-inflammatory agent used for oral administration. It’s primarily used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders . It’s a dimeric benzoate ester obtained by intermolecular condensation between the carboxy of one molecule of salicylic acid with the phenol group of a second . It’s a prodrug for salicylic acid .
Synthesis Analysis
Salsalate is a non-acetylated salicylate used in the management of rheumatism and pain due to arthritis . Due to the lack of an acetyl group, it doesn’t have any clinically significant direct inhibitory effect on COX1 or COX2 enzymes . It’s also been reported to directly activate AMP-activated protein kinase, which plays an important role in the regulation of inflammation and hepatic lipid metabolism .Molecular Structure Analysis
The molecular formula of Salsalate is C14H10O5 . It’s a benzoate ester, a member of benzoic acids, a member of phenols, and a member of salicylates . It’s functionally related to salicylic acid .Chemical Reactions Analysis
Salsalate has been shown to react with common oxidants like potassium permanganate in different acidic media . The chemiluminescent behavior of Salsalate when reacted with potassium permanganate has been studied using the stopped-flow technique in a continuous-flow system .Physical And Chemical Properties Analysis
Salsalate has a molecular weight of 258.23 g/mol . It’s readily soluble in the small intestine where it’s partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body .Scientific Research Applications
Salsalate and Non-Alcoholic Steatohepatitis (NASH)
Salsalate has shown promise in attenuating diet-induced non-alcoholic steatohepatitis (NASH) in mice. It appears to decrease lipogenic and inflammatory processes, highlighting its potential in managing NASH (Liang et al., 2015).
Cardiovascular Disease Applications
Clinical trials like the Targeting Inflammation With Salsalate in Cardiovascular Disease (TINSAL-CVD) Trial have focused on salsalate's role in managing cardiovascular conditions. Its ability to inhibit the nuclear factor–κB signaling pathway, used in treating inflammatory disorders, suggests potential benefits for atherosclerosis and diabetes mellitus (Ridker, 2016).
Insulin Resistance and Type 2 Diabetes
Salsalate's efficacy in reducing glycemia and insulin resistance has been studied, with evidence supporting its role in targeting inflammation in the treatment of insulin resistance and type 2 diabetes. It validates NF‐κB as a potential pharmacologic target in diabetes (Goldfine et al., 2008).
Mitochondrial Uncoupling and Metabolic Effects
Research indicates that salsalate improves glucose homeostasis and nonalcoholic fatty liver disease (NAFLD) through mitochondrial uncoupling, independent of AMPK-β1. This uncoupling effect correlates with the suppression of de novo lipogenesis (Smith et al., 2016).
Effect on Advanced Glycation End Products in Diabetes
Salsalate has been observed to lower serum-protein-bound levels of early and advanced glycation end products (AGEs) implicated in diabetic vascular complications, although its effect on late glycation end products remains varied (Barzilay et al., 2014).
Vascular Injury and Repair
The drug's impact on vascular injury and repair, particularly in models like the female Zucker fatty rats, indicates its potential to decrease vascular damage and inflammation, suggesting its utility in reducing vascular injury and restenosis following interventional revascularization procedures (Murthy et al., 2010).
Atherosclerosis and Inflammation
Salsalate's anti-inflammatory effects are also notable in the context of atherosclerosis. It has been shown to ameliorate atherosclerotic responses through HO-1- and SIRT1-mediated suppression of ER stress and inflammation (Jung et al., 2019).
Endothelial Dysfunction in Overweight/Obese Individuals
Studies have demonstrated that salsalate can play a significant role in reducing vascular endothelial dysfunction in overweight and obese middle-aged and older humans, partly by stimulating oxidative stress (Pierce et al., 2009).
Thermogenesis and Metabolic Dysfunction
Salsalate activates skeletal muscle thermogenesis and protects mice from high-fat diet-induced metabolic dysfunction. This suggests that its beneficial metabolic effects may depend on skeletal muscle thermogenesis via mitochondrial uncoupling (Nie et al., 2017).
Future Directions
The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . Salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .
properties
IUPAC Name |
2-(2-hydroxybenzoyl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADZUPLLSGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023572 | |
Record name | Salsalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.46e-01 g/L | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |
Record name | Salsalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01399 | |
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Product Name |
Salsalate | |
CAS RN |
552-94-3 | |
Record name | Salicylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salsalate [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |
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Record name | Salsalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01399 | |
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Record name | Salsalate | |
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Record name | Salsalate | |
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Record name | Salsalate | |
Source | EPA DSSTox | |
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Record name | Salsalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |
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Record name | SALSALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |
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Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
Record name | Salsalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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